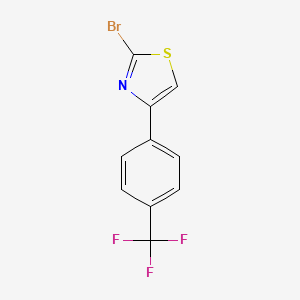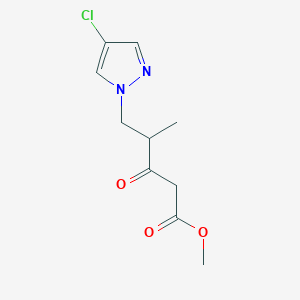![molecular formula C13H11BrO2S B1394325 1-Brom-3-[(Phenylsulfonyl)methyl]benzol CAS No. 130891-01-9](/img/structure/B1394325.png)
1-Brom-3-[(Phenylsulfonyl)methyl]benzol
Übersicht
Beschreibung
1-Bromo-3-[(phenylsulfonyl)methyl]benzene is an organic compound that belongs to the class of aromatic bromides It features a bromine atom attached to a benzene ring, which is further substituted with a phenylsulfonylmethyl group
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-[(phenylsulfonyl)methyl]benzene is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Chemical Biology: In the study of biological pathways and mechanisms through the synthesis of bioactive compounds.
Wirkmechanismus
Target of Action
The compound “1-Bromo-3-[(phenylsulfonyl)methyl]benzene” is a brominated benzene derivative. Compounds of this class often participate in electrophilic aromatic substitution reactions .
Mode of Action
The bromine atom in “1-Bromo-3-[(phenylsulfonyl)methyl]benzene” is a good leaving group, which makes it a potential electrophile. It can undergo nucleophilic substitution reactions .
Biochemical Pathways
Brominated benzene derivatives are often used in organic synthesis, particularly in cross-coupling reactions .
Action Environment
The stability and reactivity of “1-Bromo-3-[(phenylsulfonyl)methyl]benzene” can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species .
Biochemische Analyse
Biochemical Properties
1-Bromo-3-[(phenylsulfonyl)methyl]benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity. Additionally, 1-Bromo-3-[(phenylsulfonyl)methyl]benzene can act as an electrophilic reagent, reacting with nucleophilic sites on proteins and other biomolecules .
Cellular Effects
The effects of 1-Bromo-3-[(phenylsulfonyl)methyl]benzene on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell. Furthermore, 1-Bromo-3-[(phenylsulfonyl)methyl]benzene can induce oxidative stress, leading to the activation of stress response pathways and potential cell damage .
Molecular Mechanism
At the molecular level, 1-Bromo-3-[(phenylsulfonyl)methyl]benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it can inhibit enzyme activity by covalently modifying the active site or by competing with natural substrates. Additionally, 1-Bromo-3-[(phenylsulfonyl)methyl]benzene can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of 1-Bromo-3-[(phenylsulfonyl)methyl]benzene can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-3-[(phenylsulfonyl)methyl]benzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to 1-Bromo-3-[(phenylsulfonyl)methyl]benzene in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Bromo-3-[(phenylsulfonyl)methyl]benzene vary with different dosages in animal models. At low doses, it may have minimal or no observable effects, while at higher doses, it can induce significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of 1-Bromo-3-[(phenylsulfonyl)methyl]benzene can lead to toxic or adverse effects, including liver and kidney damage, oxidative stress, and inflammation. These effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
1-Bromo-3-[(phenylsulfonyl)methyl]benzene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 1-Bromo-3-[(phenylsulfonyl)methyl]benzene are complex and can vary depending on the specific biological context. Understanding these pathways is crucial for elucidating the compound’s overall biological effects .
Transport and Distribution
The transport and distribution of 1-Bromo-3-[(phenylsulfonyl)methyl]benzene within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, 1-Bromo-3-[(phenylsulfonyl)methyl]benzene may be transported into cells via organic anion transporters and distributed to various organelles, including the endoplasmic reticulum and mitochondria. These distribution patterns can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 1-Bromo-3-[(phenylsulfonyl)methyl]benzene is an important determinant of its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1-Bromo-3-[(phenylsulfonyl)methyl]benzene may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-[(phenylsulfonyl)methyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and subsequent sulfonylation. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to form bromobenzene.
Sulfonylation: The bromobenzene is then reacted with phenylsulfonyl chloride (C₆H₅SO₂Cl) in the presence of a base such as pyridine to introduce the phenylsulfonyl group.
Industrial Production Methods
Industrial production of 1-Bromo-3-[(phenylsulfonyl)methyl]benzene typically involves large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-[(phenylsulfonyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The phenylsulfonyl group can be reduced to a phenylsulfanyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Coupling: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of phenylsulfanyl-substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-[(phenylsulfonyl)methyl]benzene
- 1-Bromo-2-[(phenylsulfonyl)methyl]benzene
- 4-Bromophenyl methyl sulfone
Uniqueness
1-Bromo-3-[(phenylsulfonyl)methyl]benzene is unique due to the specific positioning of the bromine and phenylsulfonylmethyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds.
Eigenschaften
IUPAC Name |
1-(benzenesulfonylmethyl)-3-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMGKBXLDYZFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679701 | |
| Record name | 1-[(Benzenesulfonyl)methyl]-3-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130891-01-9 | |
| Record name | 1-[(Benzenesulfonyl)methyl]-3-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


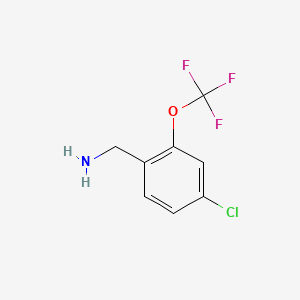
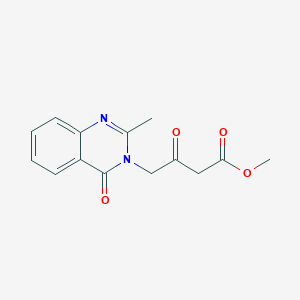
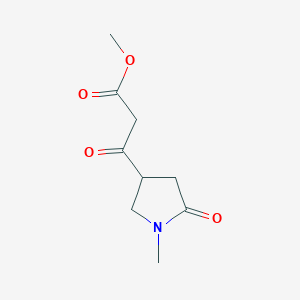
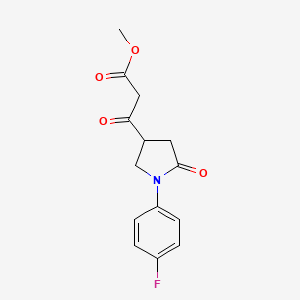
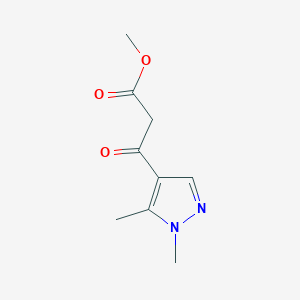
![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)
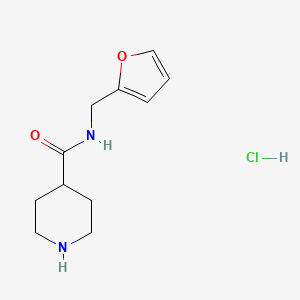
![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)
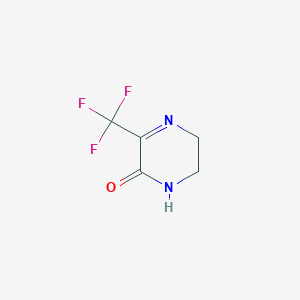
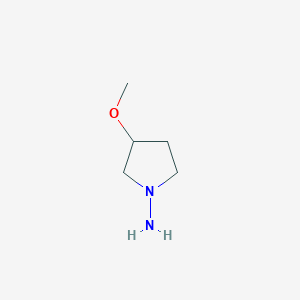
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)
